![molecular formula C14H15FN2S B1322397 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 899926-67-1](/img/structure/B1322397.png)

3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

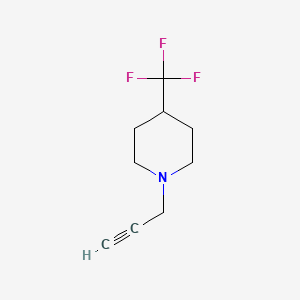

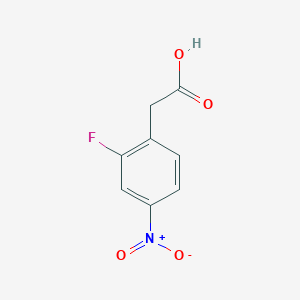

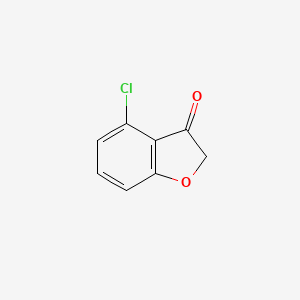

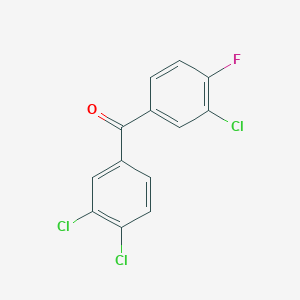

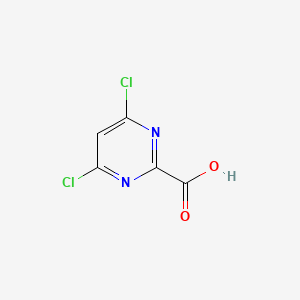

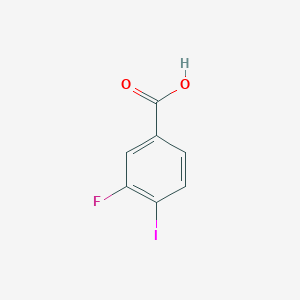

“3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” is a chemical compound . The molecular formula of this compound is C13H14FN3S .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a novel series of ether functionalization of spiro-tetronic acid derivatives have been designed and conveniently synthesized via three steps, including esterification, one-pot heterocyclization, and etherification reactions . Another study reported the synthesis of novel 3, 4-dihydropyrimidin-2 (1H)- thione based pongamol conjugates as antibacterial agents .Molecular Structure Analysis

The molecular structure of “3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” can be analyzed using various spectroscopic techniques . The IR spectrum of a similar compound showed a broad absorption band at 3,424 cm −1 due to the presence of NH in the molecule .Chemical Reactions Analysis

The chemical reactions involving “3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” can be complex and depend on the specific conditions and reactants used .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione” can be determined using various analytical techniques .科学的研究の応用

Proteomics Research

This compound is utilized in proteomics research due to its unique biochemical properties. It serves as a valuable biochemical tool for studying protein interactions and functions. Its molecular structure allows for the exploration of protein dynamics, post-translational modifications, and the complex interplay within the proteome .

Drug Discovery

In the realm of drug discovery , the compound’s distinctive molecular framework is being explored for its potential therapeutic applications. Its ability to interact with various biological targets is of significant interest, particularly in the development of novel pharmacological agents.

Neuroscience

The compound’s unique structure suggests potential applications in neuroscience . Researchers are investigating its effects on neural pathways and its potential to serve as a lead compound for the development of neuroprotective drugs.

Antibacterial Agents

There’s promising research indicating that derivatives of this compound exhibit antibacterial activity . These derivatives have been shown to be effective against certain bacterial strains, making them potential candidates for new antibacterial drugs .

Anti-Biofilm Activity

Some derivatives have demonstrated anti-biofilm activity , which is crucial in combating bacterial colonies that are resistant to conventional treatments. This property is particularly relevant in medical device coatings and pharmaceuticals aimed at preventing bacterial growth on surfaces .

Anti-Inflammatory Applications

The compound’s derivatives have been evaluated for their anti-inflammatory properties . They show potential as COX-2 enzyme inhibitors, which could lead to the development of new anti-inflammatory medications with fewer side effects compared to current drugs .

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary targets of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione are the COX-1 and COX-2 enzymes . These enzymes play a crucial role in the inflammatory response in the body.

Mode of Action

This compound interacts with its targets by inhibiting the activity of both COX-1 and COX-2 enzymes . This inhibition results in a decrease in the production of prostaglandins, which are key mediators of inflammation.

Biochemical Pathways

The inhibition of COX-1 and COX-2 enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins. By inhibiting this pathway, the compound reduces the production of these inflammatory mediators, thereby reducing inflammation.

Result of Action

The result of the action of 3-(4-Fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione is a significant anti-inflammatory activity . It inhibits both COX-1 and COX-2 enzymes with a selectivity index higher than celecoxib, a reference drug . This leads to a reduction in inflammation.

特性

IUPAC Name |

3-(4-fluorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FN2S/c15-11-6-4-10(5-7-11)12-13(18)17-14(16-12)8-2-1-3-9-14/h4-7H,1-3,8-9H2,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSDYNRHIJUGVJK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。